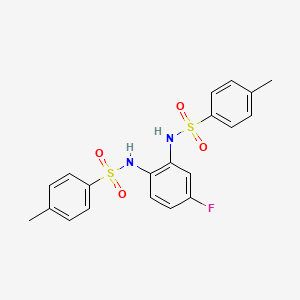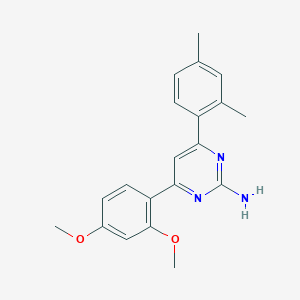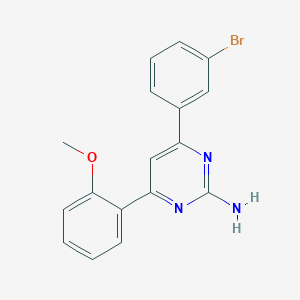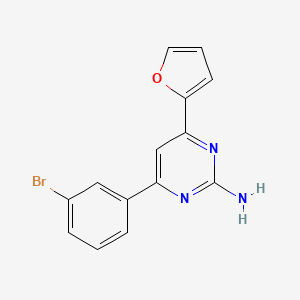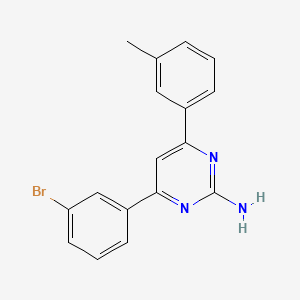
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-BPFP) is an important synthetic compound in the field of organic chemistry. It is a heterocyclic compound that has a wide range of applications in the fields of medicine and biochemistry. 4-BPFP has been extensively studied due to its unique properties and potential medicinal uses.
Scientific Research Applications
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential medicinal applications. It has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This compound has also been studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound binds to the active site of the enzyme tyrosine kinase, inhibiting its activity. This inhibition of tyrosine kinase activity leads to a decrease in the production of proteins involved in cell growth and proliferation, leading to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can inhibit the activity of tyrosine kinase and other enzymes involved in cell growth and proliferation. In addition, this compound has been shown to reduce the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in lab experiments include its relatively simple synthesis process, its ability to inhibit tyrosine kinase activity, and its potential applications in cancer therapy. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and the effects of this compound on other biochemical processes are still being studied.
Future Directions
The potential applications of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are still being studied. Future research should focus on understanding the exact mechanism of action of this compound, as well as its effects on other biochemical processes. Additionally, further research should focus on the potential applications of this compound in cancer therapy and the treatment of neurological disorders. Finally, research should focus on developing new synthesis methods for this compound, as well as optimizing existing methods.
Synthesis Methods
The synthesis of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a relatively simple process. It is typically synthesized through a cyclization reaction of 3-bromo-4-fluorobenzene with 2-aminopyrimidine. The reaction is conducted in a basic medium, such as a solution of potassium hydroxide in dimethylformamide, and the reaction temperature is typically between 70-90°C. The reaction typically yields this compound as the major product, with some minor byproducts.
properties
IUPAC Name |
4-(3-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQNSCURELKIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





